molecular formula C30H32N2 B168989 (1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine CAS No. 156730-49-3

(1S,2S)-1,2-Diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine

Cat. No.: B168989
CAS No.: 156730-49-3
M. Wt: 420.6 g/mol
InChI Key: OYDUICJTQOQOJF-PEMRLZPOSA-N
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Description

(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is a chiral diamine compound with significant importance in organic chemistry. This compound is known for its unique stereochemistry, which makes it valuable in various asymmetric synthesis applications. The presence of multiple phenyl groups and chiral centers contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine typically involves the reaction of (1R)-1-phenylethylamine with a suitable precursor, such as a dibromo or dichloro derivative of 1,2-diphenylethane. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent oxidation. The reaction conditions may include refluxing in an appropriate solvent, such as toluene or tetrahydrofuran, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, diethyl ether as solvent.

    Substitution: Nucleophiles such as alkyl halides, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: N-oxides of the diamine.

    Reduction: Amine derivatives with reduced phenyl groups.

    Substitution: Substituted diamines with various functional groups replacing the phenyl groups.

Scientific Research Applications

(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials due to its unique stereochemistry.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine involves its ability to coordinate with metal ions, forming chiral complexes. These complexes can then participate in various catalytic cycles, promoting enantioselective transformations. The molecular targets include transition metal centers, and the pathways involve coordination and activation of substrates, leading to the formation of chiral products.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N’-Bis[(1S)-1-phenylethyl]-1,2-diphenylethylenediamine: An enantiomer of the compound with similar properties but opposite stereochemistry.

    (1S,2S)-N,N’-Bis[(1S)-1-phenylethyl]-1,2-diphenylethylenediamine: A diastereomer with different spatial arrangement of the phenylethyl groups.

Uniqueness

(1S,2S)-N,N’-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to form stable chiral complexes with metal ions makes it a valuable tool in enantioselective catalysis, distinguishing it from other similar compounds.

Properties

CAS No.

156730-49-3

Molecular Formula

C30H32N2

Molecular Weight

420.6 g/mol

IUPAC Name

(1S,2S)-1,2-diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine

InChI

InChI=1S/C30H32N2/c1-23(25-15-7-3-8-16-25)31-29(27-19-11-5-12-20-27)30(28-21-13-6-14-22-28)32-24(2)26-17-9-4-10-18-26/h3-24,29-32H,1-2H3/t23-,24-,29+,30+/m1/s1

InChI Key

OYDUICJTQOQOJF-PEMRLZPOSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N[C@H](C)C4=CC=CC=C4

SMILES

CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4

Canonical SMILES

CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4

Synonyms

1S,2S-bis[(1R)-1-phenylethyl]-1,2-diphenyl-1,2-EthanediaMine

Origin of Product

United States

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